N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide
Description
N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide is a thiazole-containing acetamide derivative characterized by a meta-substituted phenyl ring fused to a 2-aminothiazole moiety and an acetamide group.
Properties
IUPAC Name |
N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-3-8(5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQFUZOMCPMZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267247 | |
| Record name | N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
156171-61-8 | |
| Record name | N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156171-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and acetamide groups. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like acetic acid or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide and its analogs:
*Calculated based on molecular formula C₁₂H₁₃N₃OS.
Key Observations
Substitution Position: The meta-substitution in the target compound contrasts with para-substituted analogs like mirabegron and N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide. Para-substitution often enhances receptor binding in pharmaceuticals (e.g., mirabegron’s beta-3 agonism) .
Functional Group Impact: Halogenation: Dichloro-substituted analogs () exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding and N–H⋯N/O interactions) . Amino vs. Non-Amino Thiazoles: The 2-amino group on the thiazole ring (in the target compound) may enhance hydrogen-bonding capacity compared to non-aminated thiazoles ().
Pharmacological Potential: Mirabegron’s success as a beta-3 agonist underscores the importance of the thiazole-acetamide scaffold in drug design. The target compound lacks the extended alkylamine side chain critical for mirabegron’s receptor selectivity, suggesting divergent biological roles .
Crystallographic Behavior :
- Analogs with dichlorophenyl groups () form stable crystal lattices via N–H⋯N/O bonds, whereas the target compound’s packing behavior remains uncharacterized.
Biological Activity
N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety is crucial for the compound's interaction with biological targets, contributing to its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the growth of various pathogens. It is believed to interfere with bacterial lipid biosynthesis, thereby disrupting cell membrane integrity and function .
- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Thiazole Substituents : Variations in the thiazole ring structure significantly affect binding affinity and selectivity for biological targets. For instance, the introduction of electron-donating groups can enhance activity against specific receptors .
- Phenyl Ring Modifications : The presence and position of substituents on the phenyl ring also play a crucial role in modulating biological activity. Compounds with halogen substitutions have demonstrated increased anticancer potency compared to their unsubstituted counterparts .
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited an effective minimum inhibitory concentration (MIC), outperforming several known antibiotics. For example:
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 50 | Superior to standard antibiotics |
| Bismerthiazol | 230.5 | Less effective |
| Thiodiazole Copper | 545.2 | Less effective |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Carcinoma | 8.107 | Induction of apoptosis via caspase activation |
| Colon Carcinoma | 10 | Cell cycle arrest at G1 phase |
| Lung Carcinoma | 5 | Inhibition of tubulin polymerization |
These results indicate a potential for further development as an anticancer therapeutic agent .
Q & A
Q. How to validate the compound’s mechanism of action in complex biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
